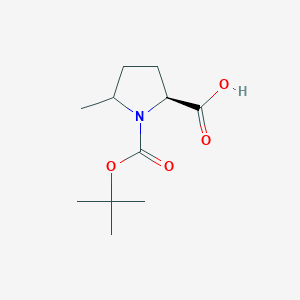

(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

CAS No.: 374929-20-1

Cat. No.: VC2927141

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374929-20-1 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (2S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7?,8-/m0/s1 |

| Standard InChI Key | BSAYEGDCKUEPNE-MQWKRIRWSA-N |

| Isomeric SMILES | CC1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |

| SMILES | CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid belongs to the family of N-protected amino acids, specifically as a derivative of proline. This compound incorporates a methyl group at the 5-position of the pyrrolidine ring, which distinguishes it from standard Boc-protected proline.

Basic Information

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 160033-52-3 (for 2S,5R isomer) |

| IUPAC Name | (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |

| Chemical Class | N-protected amino acid |

| Functional Groups | Carboxylic acid, carbamate, alkyl |

Structural Features

The compound consists of a pyrrolidine ring with specific substitutions:

-

A carboxylic acid group at the 2-position in the S configuration

-

A methyl group at the 5-position

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

The stereochemistry at position 2 is specifically defined as S, which corresponds to the natural L-configuration found in amino acids. The presence of the methyl group at position 5 creates an additional stereocenter, resulting in potential diastereomers (2S,5R) and (2S,5S) .

Physical and Chemical Properties

Understanding the physical and chemical properties of (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is essential for its application in research and synthetic procedures.

Physical Properties

The compound typically appears as a white solid at room temperature. While specific melting point data is limited in the available literature, related N-Boc protected amino acids often exhibit melting points in the range of 80-140°C.

Chemical Properties

As a carboxylic acid with a protected amine functionality, this compound displays reactivity typical of both functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and reduction reactions

-

The Boc-protected nitrogen provides a selective protection that can be removed under acidic conditions

-

The methyl group at the 5-position influences the conformation of the pyrrolidine ring

Solubility and Solution Preparation

The compound shows solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Precise solubility data for specific solvents include:

| Solvent | Approximate Solubility |

|---|---|

| DMSO | ≥ 10 mM |

| Dichloromethane | Good solubility |

| Tetrahydrofuran | Good solubility |

| Water | Limited solubility |

For preparing stock solutions, the following concentrations can be achieved based on the compound's molecular weight :

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 0.22927 mg/mL |

| 5 mM | 1.14635 mg/mL |

| 10 mM | 2.2927 mg/mL |

Synthesis Methods

The synthesis of (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves multiple steps starting from appropriate precursors.

Related Synthesis Examples

A similar synthesis process for N-BOC-cis-4-hydroxyproline methyl ester has been documented, which includes the following steps :

-

Addition of dichloromethane, the amino acid starting material, and DMAP to a reaction vessel

-

Slow addition of BOC anhydride while maintaining temperature below 30°C

-

Overnight stirring at 20-30°C

-

Workup involving water addition, liquid separation, and organic phase drying

-

Concentration under reduced pressure to obtain the protected product

Although this process specifically relates to a different compound, similar principles could be applied for the synthesis of (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, with appropriate modifications to accommodate the 5-methyl substitution instead of the 4-hydroxy group .

| Storage Temperature | Recommended Usage Period |

|---|---|

| -80°C | Within 6 months |

| -20°C | Within 1 month |

Shipping Conditions

Evaluation sample solutions are typically shipped with blue ice. Other sizes may be shipped at room temperature or with blue ice upon request .

Applications in Research and Chemical Synthesis

(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has several important applications in chemical research and synthesis.

Peptide Synthesis

As a modified proline derivative, this compound can be incorporated into peptides to:

-

Induce specific conformational constraints

-

Modify the secondary structure of peptides

-

Create peptidomimetics with enhanced biological properties or stability

Medicinal Chemistry

In drug discovery and development, this compound can serve as:

-

A building block for the synthesis of biologically active compounds

-

A precursor for the development of enzyme inhibitors

-

A structural element that can influence the pharmacokinetic properties of drug candidates

Asymmetric Synthesis

The defined stereochemistry at the 2-position (S configuration) makes this compound valuable in:

-

Asymmetric catalysis

-

Stereoselective synthetic transformations

-

Preparation of chiral auxiliaries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume